molecular formula C11H17N5O8P+ B1179390 7-Methylguanosine 5'-phosphate CAS No. 10162-58-0

7-Methylguanosine 5'-phosphate

Cat. No.: B1179390
CAS No.: 10162-58-0
M. Wt: 378.26 g/mol
InChI Key: AOKQNZVJJXPUQA-KQYNXXCUSA-O
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Description

7-Methyl-5’-guanylic acid is a nucleotide derivative belonging to the class of purine ribonucleoside monophosphates. It consists of a purine base linked to a ribose sugar, which is further attached to a monophosphate group. This compound is known for its role in various biological processes and is a key component in the structure of RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5’-guanylic acid typically involves the methylation of guanosine monophosphate. This process can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .

Industrial Production Methods: Industrial production of 7-methyl-5’-guanylic acid often involves microbial fermentation. Specific strains of bacteria are used to convert sugars into the desired nucleotide. The fermentation process is followed by purification steps to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5’-guanylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various methylated or halogenated analogs .

Scientific Research Applications

7-Methyl-5’-guanylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-5’-guanylic acid involves its incorporation into RNA molecules. It can influence the stability and function of RNA by participating in the formation of secondary structures such as G-quadruplexes. These structures are known to play a role in various cellular processes, including gene regulation and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-5’-guanylic acid is unique due to its methylated purine base, which imparts distinct chemical and biological properties. This methylation can affect the compound’s interactions with other molecules and its role in cellular processes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKQNZVJJXPUQA-KQYNXXCUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906399
Record name 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylguanosine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10162-58-0, 47442-17-1
Record name 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-5′-guanylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5SL28EU5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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